molecular formula C14H15NO2S3 B5172592 4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide

4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide

Cat. No. B5172592
M. Wt: 325.5 g/mol
InChI Key: WFMWRGBHEREXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MMB or NSC-722041, and its molecular formula is C14H15NO2S3.

Mechanism of Action

The mechanism of action of MMB is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. It has also been found to modulate the activity of ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MMB has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of various proteins involved in cancer cell growth. In the brain, MMB has been found to reduce oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using MMB in lab experiments is its high purity, which ensures reliable and reproducible results. However, one limitation is that MMB is not widely available and may be expensive to synthesize.

Future Directions

There are several future directions for the study of MMB. One direction is to further investigate its potential as an anticancer agent and explore its mechanism of action in cancer cells. Another direction is to study its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, further research is needed to fully understand the antimicrobial activity of MMB and explore its potential use as an antimicrobial agent.
Conclusion:
In conclusion, 4-(methylthio)-N-[2-(methylthio)phenyl]benzenesulfonamide is a chemical compound that has shown potential applications in various fields such as cancer research, neuroprotection, and antimicrobial activity. Its synthesis method has been reported in several research articles, and it has been found to have various biochemical and physiological effects. While there are limitations to using MMB in lab experiments, there are several future directions for its study that hold promise for its potential use in medicine and other fields.

Synthesis Methods

The synthesis of MMB involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-(methylthio)aniline in the presence of a base, followed by reduction with sodium dithionite. The resulting product is then treated with methyl iodide to obtain MMB. This synthesis method has been reported in several research articles and has been found to yield a high purity product.

Scientific Research Applications

MMB has been studied for its potential use in various fields such as cancer research, neuroprotection, and antimicrobial activity. In cancer research, MMB has shown promising results as a potential anticancer agent by inhibiting the growth of cancer cells. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MMB has shown antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

4-methylsulfanyl-N-(2-methylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S3/c1-18-11-7-9-12(10-8-11)20(16,17)15-13-5-3-4-6-14(13)19-2/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMWRGBHEREXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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